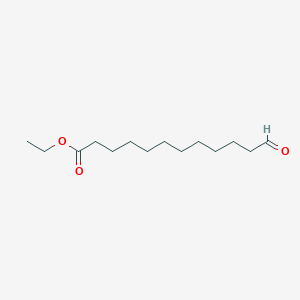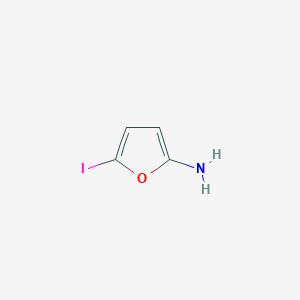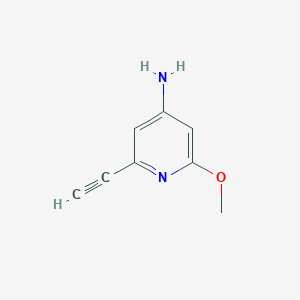
Ethyl 4,8-dibromoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,8-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9Br2NO2 and a molecular weight of 359.01 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,8-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-2-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 8 positions .
Industrial Production Methods
. These services often involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,8-dibromoquinoline-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,8-dibromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of Ethyl 4,8-dibromoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,8-dibromoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4,8-dibromoquinoline-5-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4,8-Dibromoquinoline: Lacks the carboxylate ester group, resulting in different chemical properties and uses.
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a quinoline ring, leading to different electronic properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine atoms and a carboxylate ester group, which contribute to its distinct reactivity and versatility in research applications.
Eigenschaften
Molekularformel |
C12H9Br2NO2 |
|---|---|
Molekulargewicht |
359.01 g/mol |
IUPAC-Name |
ethyl 4,8-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-9(14)7-4-3-5-8(13)11(7)15-10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
DWLDRFGKTDGTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


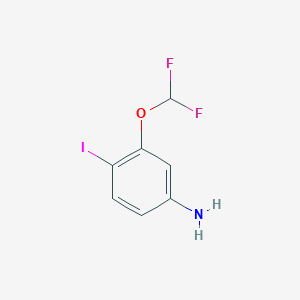
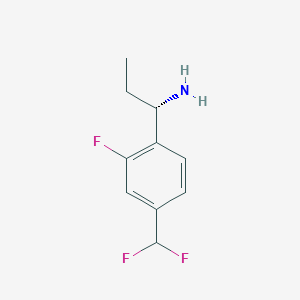
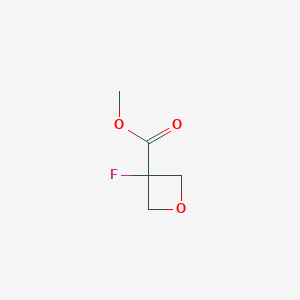
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)

![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

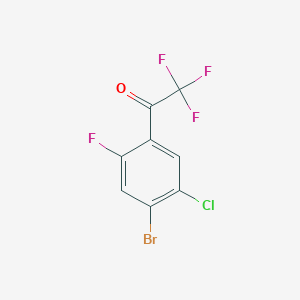
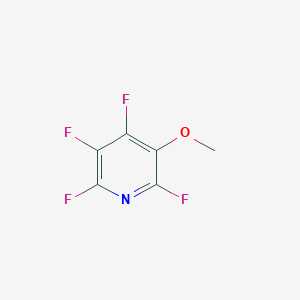
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
